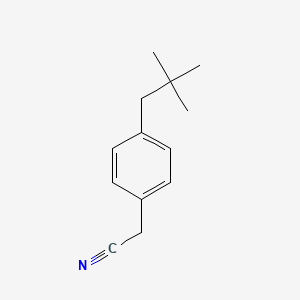

2-(4-Neopentylphenyl)acetonitrile

Description

2-(4-Neopentylphenyl)acetonitrile is a nitrile derivative featuring a neopentyl (2,2-dimethylpropyl) group attached to the para position of a phenyl ring.

Properties

IUPAC Name |

2-[4-(2,2-dimethylpropyl)phenyl]acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N/c1-13(2,3)10-12-6-4-11(5-7-12)8-9-14/h4-7H,8,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXLVEBASJJUCTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC1=CC=C(C=C1)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Neopentylphenyl)acetonitrile typically involves the reaction of 4-neopentylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is carried out under reflux conditions to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired acetonitrile derivative.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency, safety, and scalability. The use of automated reactors and optimized reaction conditions ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Neopentylphenyl)acetonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in the presence of suitable solvents are employed.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Primary amines or secondary amines.

Substitution: Various substituted acetonitrile derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Neopentylphenyl)acetonitrile has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Neopentylphenyl)acetonitrile involves its interaction with various molecular targets and pathways. The nitrile group can act as a nucleophile or electrophile, participating in various chemical reactions. The phenyl ring provides a hydrophobic environment, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., -Cl, -NO₂) increase electrophilicity and stability but may reduce solubility .

- Bulky groups (e.g., neopentyl) likely hinder molecular packing, lowering melting points compared to planar analogs like 2-(2,4-dichlorophenyl)acetonitrile .

- Hydroxy/methoxy groups enhance polarity, improving aqueous solubility but requiring protection during synthesis .

Spectroscopic and Structural Insights

- 13C NMR : Chlorinated derivatives (e.g., 2-(2,4-dichlorophenyl)acetonitrile) show distinct peaks for CCl₃ (δ 101.0) and aromatic carbons (δ 115–166) .

- HOMO/LUMO: Non-planar structures in methyl-substituted analogs (e.g., methyl 2-(4-methyl-2-oxo-2H-chromen-7-yl)acetonitrile) localize electron density on aromatic rings, suggesting reactivity at these sites .

- IR : Nitrile stretches (~2200–2260 cm⁻¹) remain consistent across derivatives, confirming functional group integrity .

Biological Activity

2-(4-Neopentylphenyl)acetonitrile is a compound with significant potential in medicinal chemistry, particularly due to its unique structural characteristics that influence its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a phenyl ring substituted with a neopentyl group and an acetonitrile functional group. This structure may confer specific interactions with biological targets, which are critical for its pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Although detailed mechanisms are still under investigation, preliminary studies suggest the following pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell proliferation.

- Receptor Modulation : It may act as a modulator for certain receptors, influencing cellular signaling pathways that regulate growth and apoptosis.

Biological Activities

Research has identified several biological activities associated with this compound:

- Anticancer Activity : Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promise in inhibiting breast cancer stem cells, suggesting a potential role in cancer therapy .

- Neuroprotective Effects : Preliminary investigations suggest that it may provide neuroprotection, possibly by mitigating oxidative stress and inflammation in neuronal cells.

- Anti-inflammatory Properties : The compound has been observed to reduce inflammatory markers in vitro, indicating its potential utility in treating inflammatory diseases.

Data Table: Summary of Biological Activities

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Anticancer | Inhibition of breast cancer stem cells | |

| Neuroprotection | Reduction of oxidative stress | |

| Anti-inflammatory | Decrease in inflammatory markers |

Case Studies

-

Anticancer Efficacy :

A study evaluated the effects of this compound on breast cancer cell lines. The results demonstrated significant cytotoxicity, with IC50 values indicating effective concentration ranges for therapeutic applications. The mechanism was linked to apoptosis induction and cell cycle arrest. -

Neuroprotective Study :

In a model of neurodegeneration, treatment with the compound resulted in improved cognitive function and reduced neuronal death compared to control groups. This suggests a protective role against neurotoxic agents such as amyloid-beta. -

Inflammation Model :

In vivo experiments showed that administration of this compound significantly lowered levels of pro-inflammatory cytokines in models of acute inflammation, supporting its potential as an anti-inflammatory agent.

Pharmacokinetics

While comprehensive pharmacokinetic data remains limited, initial studies have indicated that this compound is well-absorbed following oral administration. Further research is needed to elucidate its metabolism and excretion pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.